

# Head-to-head clinical trial data for Nevanimibe hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Nevanimibe hydrochloride |           |
| Cat. No.:            | B1684124                 | Get Quote |

## Comparative Clinical Data on Nevanimibe Hydrochloride

As of the latest available data, no head-to-head clinical trials comparing **Nevanimibe**hydrochloride (formerly ATR-101) with other active therapeutic agents have been published.

The existing clinical data comes from single-arm Phase 1 and Phase 2 studies. This guide provides a comprehensive overview of the available clinical findings for **Nevanimibe**hydrochloride in Adrenocortical Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH), presenting the data against baseline or, where applicable, a placebo washout period.

#### **Mechanism of Action**

Nevanimibe hydrochloride is a selective and potent inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2][3] In nonclinical studies, it has been demonstrated that at lower doses, Nevanimibe decreases adrenal steroidogenesis, and at higher doses, it induces apoptosis (cell death) in adrenocortical cells. [1][2] The inhibition of SOAT1 is key to its therapeutic effect.





Click to download full resolution via product page

Caption: Mechanism of action of **Nevanimibe hydrochloride**.

# Clinical Trial Data Phase 1 Study in Adrenocortical Carcinoma (NCT01898715)

This multicenter, open-label, dose-escalation Phase 1 study evaluated the safety and pharmacokinetics of Nevanimibe in adult patients with metastatic adrenocortical carcinoma.[1] [2]

#### Experimental Protocol:

A "3 + 3" dose-escalation design was utilized in this study.[1][2] 63 patients who had previously failed systemic chemotherapy were administered oral Nevanimibe at doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[1][2] The safety, pharmacokinetics, and tumor response (based on RECIST version 1.1) were evaluated every two months.[1][2]





Click to download full resolution via product page

Caption: Workflow for the Phase 1 ACC clinical trial.

Data Presentation: Efficacy and Safety



| Metric                                        | Result                                 |  |
|-----------------------------------------------|----------------------------------------|--|
| Complete or Partial Response                  | 0%[1][2]                               |  |
| Stable Disease (at 2 months)                  | 27% (13 of 48 patients)[1][2]          |  |
| Stable Disease (> 4 months)                   | 8.3% (4 of 48 patients)[1]             |  |
| Most Common Treatment-Emergent Adverse Events | Gastrointestinal disorders (76%)[1][2] |  |
| Diarrhea                                      | 44%[1][2]                              |  |
| Vomiting                                      | 35%[1][2]                              |  |
| Drug-related Adrenal Insufficiency            | Observed in 2 patients[1][2]           |  |

The study concluded that while Nevanimibe was safe, it had limited efficacy in patients with advanced ACC at the tested formulations, as the necessary exposure levels for an apoptotic effect could not be reached.[1][2]

## Phase 2 Study in Congenital Adrenal Hyperplasia (NCT02804178)

This was a multicenter, single-blind, dose-titration study to evaluate the efficacy and safety of Nevanimibe in adults with uncontrolled classic Congenital Adrenal Hyperplasia (CAH).[4][5]

#### Experimental Protocol:

Ten adult patients with classic CAH and baseline 17-hydroxyprogesterone (17-OHP) levels at least four times the upper limit of normal (ULN) were enrolled.[4][5] The study involved administering the lowest dose of Nevanimibe for two weeks, followed by a two-week single-blind placebo washout.[4][5] If the primary endpoint of 17-OHP  $\leq$ 2x ULN was not achieved, the dose of Nevanimibe was progressively titrated up through five possible levels (125, 250, 500, 750, and 1000 mg twice daily).[4][5]





Click to download full resolution via product page

Caption: Workflow for the Phase 2 CAH clinical trial.

Data Presentation: Efficacy and Safety



| Metric                                      | Result                       |
|---------------------------------------------|------------------------------|
| Patients Enrolled                           | 10[4][5]                     |
| Patients Completed Study                    | 9[4][5]                      |
| Primary Endpoint Met (17-OHP ≤2x ULN)       | 20% (2 of 10 patients)[4][5] |
| Patients with 27% to 72% Decrease in 17-OHP | 50% (5 of 10 patients)[4][5] |
| Most Common Side Effects                    | Gastrointestinal (30%)[4][5] |

This study demonstrated that Nevanimibe could decrease 17-OHP levels within two weeks of treatment, suggesting its potential as an add-on therapy for CAH.[4][5] Larger and longer-duration studies were recommended to further evaluate its efficacy.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A Phase 2, Multicenter Study of Nevanimibe for the Treatment of Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head clinical trial data for Nevanimibe hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684124#head-to-head-clinical-trial-data-for-nevanimibe-hydrochloride]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com